2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol
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Overview
Description
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is a chemical compound with the molecular formula C13H18N4OS and a molecular weight of 278.37 g/mol This compound is known for its unique structure, which includes a benzothiadiazole moiety linked to a piperazine ring via an ethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol typically involves the reaction of 2,1,3-benzothiadiazole with piperazine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,1,3-benzothiadiazole: Similar structure but with a bromine atom instead of the piperazine-ethanol chain.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid groups instead of the piperazine-ethanol chain.
Uniqueness
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is unique due to its combination of a benzothiadiazole moiety with a piperazine ring and an ethanol chain. This structure provides it with distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol (CAS Number: 874834-85-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action.
The chemical formula of this compound is C₁₃H₁₈N₄OS, with a molecular weight of 278.38 g/mol. It has a melting point range of 111-113 °C, indicating its stability under standard laboratory conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. A notable study synthesized and evaluated various benzothiazole compounds for their efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results demonstrated significant inhibition of cell proliferation and migration at micromolar concentrations .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
B7 | A431 | 1 | Apoptosis induction |
B7 | A549 | 2 | Cell cycle arrest |
Compound 4i | HOP-92 | 0.5 | ERK pathway inhibition |
The active compound B7 was particularly effective in reducing inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse macrophages, suggesting a dual role in both anti-inflammatory and anticancer activities .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell proliferation and survival in various cancers .
Case Studies
A study focusing on benzothiazole derivatives reported that modifications to the benzothiazole core could enhance anticancer activity. For instance, compounds with specific substitutions exhibited improved potency against multiple cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study: Compound B7
In a detailed investigation of compound B7 (a derivative closely related to our compound of interest), researchers found that it significantly inhibited the proliferation of A431 and A549 cells at concentrations as low as 1 μM. The study utilized various assays including MTT for cell viability and flow cytometry for apoptosis analysis. The findings suggest that structural modifications can lead to enhanced biological activity against cancer cells while also modulating inflammatory responses .
Properties
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZDAOJIGCCQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594815 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-85-2 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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